REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[CH3:11][Mg]Br>C(OCC)C>[Cl:1][C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[CH:4]([OH:5])[CH3:11]
|
Name
|
|
Quantity
|
5.25 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=O)C=CC(=C1)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
was stirred for several hours
|
Type
|
TEMPERATURE
|
Details
|
After warming to room temperature
|
Type
|
EXTRACTION
|
Details
|
The resulting mixture was extracted with methylene chloride
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated from the
|
Type
|
EXTRACTION
|
Details
|
extract under reduced pressure
|
Type
|
WASH
|
Details
|
eluting first with heptane
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)F)C(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.46 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |